Physicochemical Profile: XLogP3-AA and TPSA Values Distinguish 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde from Its Positional Isomers
Computational analysis reveals that the 3-substituted isomer (target compound) has a calculated XLogP3-AA value of 1.4 [1]. While its 2- and 4-substituted positional isomers (CAS 1429419-00-0 and 1429417-84-4) share the same molecular weight and formula, they are distinct chemical entities. Direct quantitative comparisons of computed XLogP and TPSA values are not uniformly available from primary literature for these specific analogs, representing a significant data gap in publicly accessible sources. However, established medicinal chemistry principles dictate that altering the position of the ether linkage on the aromatic ring will modulate both lipophilicity and electronic distribution, which are critical for target binding and permeability. This distinction underscores the non-interchangeability of these isomers, a fact further confirmed by their unique CAS registry numbers and separate commercial catalog listings .
| Evidence Dimension | Computed Physicochemical Properties (XLogP3-AA, TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA: 1.4; TPSA: 89.9 Ų |
| Comparator Or Baseline | Positional isomers (2- and 4-substituted) are distinct chemical entities with unique CAS numbers, but direct, side-by-side computational data from a single primary source is not available. |
| Quantified Difference | Not available from a single, comparable primary source. |
| Conditions | Computed properties from PubChem [1]. |
Why This Matters
Procurement of the correct positional isomer is essential for experimental reproducibility, as the substitution pattern directly influences molecular recognition and pharmacokinetic parameters.
- [1] PubChem. (2026). Compound Summary for CID 90481016, 3-((1-Methyl-4-nitro-1H-pyrazol-3-yl)oxy)benzaldehyde. National Center for Biotechnology Information. View Source
